1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone (Etoricoxib Impurity)

CAS No.:

Cat. No.: VC13816808

Molecular Formula: C15H15NO2S

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15NO2S |

|---|---|

| Molecular Weight | 273.4 g/mol |

| IUPAC Name | 1-(6-methylpyridin-3-yl)-2-(4-methylsulfinylphenyl)ethanone |

| Standard InChI | InChI=1S/C15H15NO2S/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(8-5-12)19(2)18/h3-8,10H,9H2,1-2H3 |

| Standard InChI Key | NSLOBCYFRMBVDZ-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)C |

| Canonical SMILES | CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

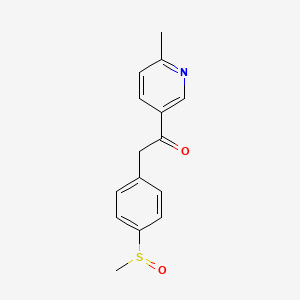

The compound features a naphthyridine core substituted with a 6-methylpyridin-3-yl group at position 2 and a 4-(methylsulfinyl)phenyl moiety at position 3 (Figure 1) . Its molecular formula is C₁₅H₁₅NO₂S, with a molecular weight of 273.35 g/mol . The sulfinyl group (-S(O)-) distinguishes it from etoricoxib’s sulfonyl group (-SO₂-), indicating a distinct oxidation state that may arise during synthesis or degradation .

Table 1: Physicochemical Properties of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone

| Property | Value | Source |

|---|---|---|

| CAS Number | 307531-95-9 | |

| Density (20°C) | 1.26 ± 0.1 g/cm³ | |

| Melting Point | 133–134°C | |

| Molecular Formula | C₁₅H₁₅NO₂S | |

| Boiling Point | Not reported |

Synthetic Pathways and Formation Mechanisms

Origin in Etoricoxib Synthesis

Etoricoxib is synthesized via a copper-mediated reaction between keto sulfone and vinamidinium salt . While the primary route yields high-purity etoricoxib, side reactions may produce sulfinyl-containing intermediates or byproducts. The sulfinyl impurity likely forms due to incomplete oxidation of sulfide precursors or partial reduction of sulfonyl groups during synthesis . For instance, if the sulfone group in etoricoxib’s precursor undergoes unintended reduction, the sulfinyl derivative may emerge as a contaminant .

Degradation Pathways

Analytical Detection and Quantification

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are pivotal for detecting this impurity. A validated RP-HPLC method using an Inertsil ODS-3V column (4.6 × 250 mm, 5 µm) achieved baseline separation of etoricoxib and its impurities at 25°C . Mobile phases comprising methanol, acetonitrile, and orthophosphoric acid enabled precise quantification, with a detection limit (LOD) of 0.00786 µg/mL and quantification limit (LOQ) of 0.02013 µg/mL for related compounds .

Table 2: Validation Parameters for Related Substance Analysis

| Parameter | Impurity-04 (Sulfonyl Analog) | Impurity-05A |

|---|---|---|

| Linearity (R²) | 0.999 | 0.995 |

| Accuracy at LOQ | 108.4% | 104.4% |

| Precision (% RSD) | 0.20 | 1.52 |

UPLC methods employing Acquity BEH phenyl columns and formic acid-modified mobile phases further enhanced resolution for sulfinyl impurity detection . These methods adhere to International Council for Harmonisation (ICH) guidelines, ensuring robustness and reproducibility .

Pharmacological and Regulatory Significance

Industrial Mitigation Strategies

To minimize sulfinyl impurity formation, synthetic protocols optimize oxidation steps to ensure complete conversion of sulfide intermediates to sulfones . Process monitoring via in-line analytics and real-time adjustments further reduce impurity generation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume